molecular formula C24H18ClNO6 B14108597 7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14108597
M. Wt: 451.9 g/mol
InChI Key: UHEVDSAFLQXDFB-UHFFFAOYSA-N
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Description

7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the furan-2-ylmethyl and 4-hydroxy-3-methoxyphenyl intermediates. These intermediates are then subjected to a series of reactions, including chlorination, methylation, and cyclization, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chloro group can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying its effects on biological systems. It may interact with specific enzymes or receptors, providing insights into its mechanism of action.

Medicine

In medicine, the compound’s structure suggests potential therapeutic applications. It may be investigated for its ability to modulate biological pathways, potentially leading to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials or as a precursor for other valuable chemicals. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan-2-ylmethyl group.

    3-Methoxytyramine: A metabolite of dopamine with a methoxyphenyl group.

Uniqueness

What sets 7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H18ClNO6

Molecular Weight

451.9 g/mol

IUPAC Name

7-chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18ClNO6/c1-12-8-18-15(10-16(12)25)22(28)20-21(13-5-6-17(27)19(9-13)30-2)26(24(29)23(20)32-18)11-14-4-3-7-31-14/h3-10,21,27H,11H2,1-2H3

InChI Key

UHEVDSAFLQXDFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C=C4)O)OC)CC5=CC=CO5

Origin of Product

United States

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